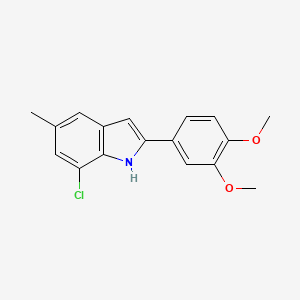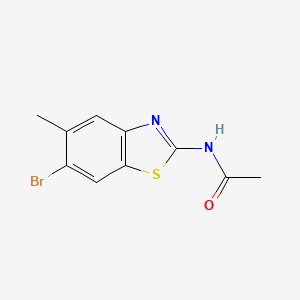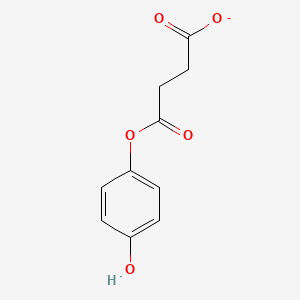
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that features a quinazolinone core, an indoline moiety, and a morpholine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Indoline Moiety: The indoline group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Morpholine Group: The morpholine group can be attached through alkylation reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.
Substitution: Various substitution reactions can be performed to introduce or modify substituents on the quinazolinone or indoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, bacterial infections, or neurological disorders.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 4-quinazolinone, are known for their diverse biological activities.
Indoline Derivatives: Indoline-containing compounds, like indomethacin, are well-studied for their anti-inflammatory properties.
Morpholine Derivatives: Morpholine-based compounds, such as morpholine itself, are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of these three moieties, which could confer unique biological activities and chemical properties not found in simpler analogs.
Propriétés
Numéro CAS |
1171690-81-5 |
|---|---|
Formule moléculaire |
C24H30N4O3S |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C24H30N4O3S/c29-22(27-10-9-18-5-1-3-7-20(18)27)17-32-23-19-6-2-4-8-21(19)28(24(30)25-23)12-11-26-13-15-31-16-14-26/h1,3,5,7H,2,4,6,8-17H2 |
Clé InChI |
UEKWZGWQMDMTPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)


![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)



